molecular formula C17H23N2O3P B14577246 Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate CAS No. 61676-65-1

Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate

Cat. No.: B14577246
CAS No.: 61676-65-1
M. Wt: 334.3 g/mol
InChI Key: DCSRJBILWMJVCJ-UHFFFAOYSA-N
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Description

Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate is an organophosphorus compound with the molecular formula C11H18NO3P. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a phosphonate group attached to a benzylamine moiety, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(4-aminophenyl)(anilino)methyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate benzylamine derivative. One common method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and diethyl phosphite. This reaction is usually carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid or a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave irradiation has been reported to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers

Mechanism of Action

The mechanism of action of diethyl [(4-aminophenyl)(anilino)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated through the formation of covalent bonds with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-aminobenzylphosphonate
  • Diethyl p-aminobenzylphosphonate
  • Diethyl 4-methylbenzylphosphonate

Uniqueness

Diethyl [(4-aminophenyl)(anilino)methyl]phosphonate is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in synthetic chemistry also sets it apart from other similar compounds .

Properties

CAS No.

61676-65-1

Molecular Formula

C17H23N2O3P

Molecular Weight

334.3 g/mol

IUPAC Name

4-[anilino(diethoxyphosphoryl)methyl]aniline

InChI

InChI=1S/C17H23N2O3P/c1-3-21-23(20,22-4-2)17(14-10-12-15(18)13-11-14)19-16-8-6-5-7-9-16/h5-13,17,19H,3-4,18H2,1-2H3

InChI Key

DCSRJBILWMJVCJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=C(C=C1)N)NC2=CC=CC=C2)OCC

Origin of Product

United States

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